2-Methoxy-5-(1-tosylpiperidin-2-yl)pyridine
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Overview
Description
2-Methoxy-5-(1-tosylpiperidin-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a tosylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(1-tosylpiperidin-2-yl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxypyridine with a tosylpiperidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethyl acetate and may require catalysts or reagents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(1-tosylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
2-Methoxy-5-(1-tosylpiperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: A simpler compound with a methoxy group on the pyridine ring.
5-(1-Tosylpiperidin-2-yl)pyridine: Similar structure but without the methoxy group.
2-Methoxy-5-(1-methylpyrrolidin-2-yl)pyridine: Another derivative with a different substituent on the pyridine ring.
Uniqueness
2-Methoxy-5-(1-tosylpiperidin-2-yl)pyridine is unique due to the combination of the methoxy group and the tosylpiperidine moiety, which imparts specific chemical and biological properties not found in simpler analogs. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C18H22N2O3S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-methoxy-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C18H22N2O3S/c1-14-6-9-16(10-7-14)24(21,22)20-12-4-3-5-17(20)15-8-11-18(23-2)19-13-15/h6-11,13,17H,3-5,12H2,1-2H3 |
InChI Key |
KSYCXYPNGRGJAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C=C3)OC |
Origin of Product |
United States |
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